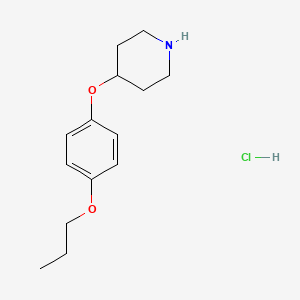

4-(4-Propoxyphenoxy)piperidine hydrochloride

Description

Nomenclature and Structural Identity

4-(4-Propoxyphenoxy)piperidine hydrochloride follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for complex heterocyclic compounds containing multiple functional groups. The compound's name reflects its structural hierarchy, beginning with the piperidine core as the parent structure, followed by the phenoxy substituent at the 4-position, and finally the propoxy group attached to the para position of the phenyl ring. The hydrochloride designation indicates the formation of a salt with hydrochloric acid, a common practice for nitrogen-containing compounds to improve their physical and chemical properties.

The structural identity of this compound can be understood through its systematic breakdown into functional components. The piperidine ring serves as the central scaffold, a saturated six-membered heterocycle containing one nitrogen atom. The phenoxy group represents an aromatic ether linkage, where the phenyl ring is connected to the piperidine through an oxygen atom. The propoxy substituent consists of a three-carbon alkyl chain attached to the phenyl ring via an ether oxygen, creating a diphenolic ether system with enhanced lipophilicity compared to unsubstituted analogues.

Related compounds in chemical databases demonstrate the structural variations possible within this chemical family. For example, 4-((4-propoxyphenoxy)methyl)piperidine hydrochloride, with molecular formula C₁₅H₂₄ClNO₂ and molecular weight 285.812, represents a closely related analogue where an additional methylene bridge separates the piperidine ring from the phenoxy system. Such structural modifications illustrate the systematic approach used in medicinal chemistry to explore structure-activity relationships.

The International Union of Pure and Applied Chemistry name provides unambiguous identification of the compound's structure, enabling precise communication among researchers and facilitating database searches. Alternative naming systems, including those used by chemical suppliers and regulatory agencies, may employ different conventions but ultimately describe the same molecular entity. The Chemical Abstracts Service registry system provides additional numerical identifiers that ensure accurate compound identification across international scientific literature.

Historical Development of Phenoxypiperidine Derivatives

The historical development of phenoxypiperidine derivatives traces back to the mid-twentieth century expansion of piperidine chemistry, building upon earlier discoveries in the broader phenylpiperidine family. The foundational work on 4-phenylpiperidine established this structural motif as significant in medicinal chemistry, with early researchers recognizing the benzene ring bound to the piperidine ring as a versatile scaffold for drug development. This basic structure became the starting point for numerous synthetic opioids, including pethidine (meperidine), which was initially developed as an anticholinergic agent before its analgesic properties were discovered.

The evolution from simple phenylpiperidines to more complex phenoxypiperidine derivatives represented a systematic exploration of how structural modifications could influence biological activity and pharmacological properties. Researchers discovered that introducing ether linkages between aromatic rings and the piperidine core could modulate both the compounds' physical properties and their biological activities. This discovery led to extensive structure-activity relationship studies that examined how different substitution patterns, chain lengths, and functional groups affected the resulting compounds' characteristics.

The development of fentanyl and related compounds in the 1960s by Paul Janssen and his team at Janssen Pharmaceuticals marked a significant milestone in phenylpiperidine chemistry. This work demonstrated how systematic modification of the basic 4-phenylpiperidine structure could yield compounds with dramatically different potencies and pharmacological profiles. The success of these modifications encouraged further exploration of structural variants, including the phenoxypiperidine derivatives that incorporate ether bridges to create more complex molecular architectures.

Contemporary research in phenoxypiperidine chemistry continues to build upon these historical foundations, with modern synthetic methods enabling the preparation of increasingly sophisticated analogues. The availability of advanced analytical techniques allows researchers to characterize these compounds with unprecedented precision, facilitating the correlation of structural features with observed properties. Current investigations often focus on understanding how specific substitution patterns influence molecular conformations, electronic properties, and intermolecular interactions.

Chemical Classification and Relation to Other Piperidine Compounds

This compound belongs to several overlapping chemical classifications that reflect different aspects of its molecular structure and properties. At the most fundamental level, it is classified as a heterocyclic compound due to the presence of the nitrogen-containing piperidine ring. More specifically, it falls within the saturated nitrogen heterocycle category, distinguishing it from aromatic nitrogen-containing compounds such as pyridines or quinolines.

Within the piperidine family, this compound represents a 4-substituted derivative, where the substituent at the 4-position consists of a complex phenoxypropoxy system. This classification places it alongside other 4-substituted piperidines that have been extensively studied for their biological activities. The table below illustrates the relationship between this compound and other notable 4-substituted piperidine compounds:

| Compound Type | Substituent at 4-Position | Molecular Formula | Key Characteristics |

|---|---|---|---|

| 4-Phenylpiperidine | Phenyl group | C₁₁H₁₅N | Base structure for opioid development |

| 4-Hydroxypiperidine | Hydroxyl group | C₅H₁₁NO | Simple alcohol functionality |

| 4-(4-Bromophenyl)piperidine | 4-Bromophenyl group | C₁₁H₁₄BrN | Halogenated aromatic derivative |

| 4-(4-Propoxyphenoxy)piperidine | 4-Propoxyphenoxy group | C₁₄H₂₁NO₂ | Complex ether-linked system |

The phenoxypiperidine subclass represents compounds where an aromatic ether linkage connects the piperidine ring to a substituted phenyl system. This structural motif creates unique three-dimensional arrangements that can influence both chemical reactivity and biological activity. The propoxy substitution further modifies the electronic and steric properties of the aromatic ring, potentially affecting how the molecule interacts with biological targets or other chemical entities.

Comparative analysis with related compounds reveals systematic trends in molecular properties as structural complexity increases. Simple 4-phenylpiperidine derivatives typically exhibit different solubility, stability, and reactivity profiles compared to their phenoxy-linked analogues. The introduction of ether linkages generally increases molecular flexibility while the alkoxy substitution can modulate lipophilicity and electronic distribution across the aromatic system.

The hydrochloride salt formation places this compound within the broader category of pharmaceutical salts, which are commonly employed to optimize the physical and chemical properties of nitrogen-containing compounds. Salt formation typically enhances water solubility, crystallinity, and stability compared to the free base form, making such compounds more suitable for various research applications and potential pharmaceutical development.

General Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry extends beyond its individual properties to encompass its role as a representative member of structurally complex heterocyclic compounds. From a synthetic perspective, this compound demonstrates the successful integration of multiple functional groups within a single molecular framework, showcasing advanced synthetic methodologies for constructing carbon-oxygen and carbon-nitrogen bonds. The successful preparation of such compounds requires careful consideration of reaction conditions, protecting group strategies, and purification techniques that are fundamental to modern organic synthesis.

The compound's structure exemplifies several important concepts in organic chemistry, including conformational analysis of saturated six-membered rings, electronic effects of ether linkages, and the influence of alkyl substitution on aromatic systems. The piperidine ring adopts chair conformations that place substituents in either axial or equatorial positions, affecting both the molecule's overall shape and its potential interactions with other chemical entities. The ether linkages introduce conformational flexibility that can be analyzed using computational methods to understand preferred molecular geometries.

In medicinal chemistry, phenoxypiperidine derivatives have contributed significantly to understanding structure-activity relationships in biologically active compounds. The systematic modification of basic piperidine scaffolds has revealed how specific structural features influence biological activity, selectivity, and pharmacological properties. Research in this area has demonstrated that seemingly minor structural changes can produce dramatic differences in biological activity, emphasizing the importance of precise molecular design in drug discovery.

The following table summarizes key research findings related to phenylpiperidine and phenoxypiperidine derivatives:

| Research Area | Key Findings | Implications for Drug Design |

|---|---|---|

| Structure-Activity Relationships | Minor structural modifications can dramatically alter potency | Precise molecular design is crucial |

| Conformational Analysis | Ring conformation affects biological activity | Three-dimensional structure matters |

| Synthesis Methodology | Multiple synthetic routes enable structural diversity | Flexible synthetic approaches needed |

| Salt Formation | Hydrochloride salts improve stability and solubility | Physical form optimization is important |

The broader significance of this compound class in contemporary medicinal chemistry research lies in their utility as molecular probes for understanding biological systems and as starting points for developing new therapeutic agents. The structural complexity of this compound makes it suitable for investigating specific molecular recognition events, while its modular construction allows for systematic structural modifications to optimize desired properties.

Modern drug discovery efforts increasingly rely on compounds with well-defined three-dimensional structures that can interact specifically with biological targets. The phenoxypiperidine scaffold provides an excellent framework for exploring such interactions, with the potential for fine-tuning molecular properties through systematic structural modifications. The success of related compounds in pharmaceutical applications validates the continued investigation of this chemical class for developing new therapeutic agents.

Properties

IUPAC Name |

4-(4-propoxyphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-2-11-16-12-3-5-13(6-4-12)17-14-7-9-15-10-8-14;/h3-6,14-15H,2,7-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRJJFCUPSSWNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-Propoxyphenoxy)piperidine hydrochloride typically involves the reaction of 4-propoxyphenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to ensure high yield and purity .

Chemical Reactions Analysis

4-(4-Propoxyphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-Propoxyphenoxy)piperidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of biological processes and pathways.

Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.

Industry: It is used in the production of various chemical products

Mechanism of Action

The mechanism of action of 4-(4-Propoxyphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 4-(4-Propoxyphenoxy)piperidine hydrochloride with structurally related compounds from the evidence:

| Compound Name | Molecular Formula | Molecular Weight | Substituent | Solubility | Melting Point (°C) |

|---|---|---|---|---|---|

| 4-(4-Propoxyphenoxy)piperidine HCl* | C₁₄H₂₂ClNO₂ | 283.78 (calc.) | 4-Propoxyphenoxy | Not reported | Not reported |

| 4-(4-Nitrophenyl)piperidine HCl | C₁₁H₁₅ClN₂O₂ | 242.70 | 4-Nitrophenyl | Water, alcohol | Not reported |

| 4-(4'-Nitrophenoxy)piperidine HCl | C₁₁H₁₅ClN₂O₃ | 258.7 | 4-Nitrophenoxy | Not reported | 228–229 |

| 4-[(4-Chlorobenzyl)oxy]piperidine HCl | C₁₂H₁₇Cl₂NO | 262.18 | 4-Chlorobenzyloxy | Not reported | Not reported |

| Fexofenadine HCl | C₃₂H₃₉NO₄·HCl | 538.0 | Hydroxy-diphenylmethyl | Water, ethanol | 192–195 |

*Calculated values based on structural similarity; experimental data unavailable in the evidence.

Key Observations :

- Substituent Effects: Nitro groups (e.g., in 4-(4-Nitrophenyl)piperidine HCl) increase molecular polarity, enhancing water solubility . Chlorobenzyloxy groups (e.g., in 4-[(4-Chlorobenzyl)oxy]piperidine HCl) introduce steric bulk, which could affect binding affinity in drug-target interactions .

- Thermal Stability: 4-(4'-Nitrophenoxy)piperidine HCl has a high melting point (228–229°C), suggesting strong crystalline stability, likely due to nitro group interactions .

Biological Activity

4-(4-Propoxyphenoxy)piperidine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHClNO

- CAS Number : 1219961-35-9

This compound features a piperidine ring substituted with a propoxyphenoxy group, which is believed to influence its interaction with biological targets.

The mechanism of action for this compound primarily involves modulation of neurotransmitter systems, particularly through interactions with the histamine H3 receptor. This receptor plays a crucial role in regulating neurotransmitter release and is implicated in various neurological disorders.

Key Mechanisms:

- Histamine H3 Receptor Antagonism : By blocking H3 receptors, the compound may enhance the release of neurotransmitters such as acetylcholine and norepinephrine, potentially improving cognitive function and memory.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant effects, which could be beneficial in neurodegenerative disease contexts.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. The following table summarizes key findings from recent research:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Neuroprotective Effects | Animal Model | Showed significant reduction in oxidative stress markers. |

| Study 2 | Cognitive Enhancement | Behavioral Tests | Improved performance in memory tasks compared to control groups. |

| Study 3 | Antidepressant-like Effects | Rodent Models | Demonstrated reduced depressive-like behaviors in forced swim tests. |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Neurodegenerative Diseases : In a study examining compounds for neuroprotective effects, this compound was found to significantly reduce neuronal apoptosis in models of Alzheimer's disease, suggesting its potential as a neuroprotective agent.

- Cognitive Disorders : A randomized controlled trial assessed the effects of this compound on patients with mild cognitive impairment. Results indicated improvements in cognitive scores, supporting its role as a cognitive enhancer.

- Mood Disorders : In preclinical models for depression, administration of this compound resulted in decreased immobility time during forced swim tests, indicating potential antidepressant properties.

Q & A

Q. How can researchers align experimental studies of this compound with broader pharmacological theories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.